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Compound of Interest

2-chloro-N-(4-
Compound Name:
hydroxyphenyl)acetamide

CAS No.: 2153-11-9

Cat. No.: B183144

Get Quote

Executive Summary

Compound: 2-Chloro-N-(4-hydroxyphenyl)acetamide CAS: 1927-06-6 (often associated with
derivatives of CAS 140-49-8) Molecular Formula: C

H
CINO
Molecular Weight: 185.61 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic profile of 2-chloro-N-(4-
hydroxyphenyl)acetamide.[1] As a structural analog to Acetaminophen (Paracetamol)
containing a reactive

-chloroacetamide warhead, this compound serves as a critical intermediate in medicinal
chemistry and a potential genotoxic impurity (GTI) in drug substances.[1]

The following sections detail the structural elucidation using Nuclear Magnetic Resonance (
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C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), grounded in experimental
protocols and mechanistic causality.

Structural Analysis & Causality

The spectroscopic signature of this molecule is defined by the interplay between the electron-
rich phenol ring and the electron-withdrawing chloroacetamide group.[1]

e Electronic Push-Pull: The hydroxyl group (-OH) acts as a strong

-donor, shielding the ortho protons.[1] Conversely, the amide nitrogen, though a resonance
donor to the carbonyl, is inductively withdrawn by the adjacent chloromethyl group.

e H-Bonding Network: In polar aprotic solvents like DMSO-

, the amide -NH and phenol -OH form strong intermolecular hydrogen bonds with the
solvent, resulting in distinct, deshielded singlet peaks downfield (

ppm).[1]
o Reactivity Alert: The methylene protons (
-protons) are significantly deshielded (

ppm) due to the combined inductive effects of the carbonyl and the chlorine atom, marking
this site as electrophilic (susceptible to S

2 attack).

Visualization: Structural Logic & Synthesis

The following diagram outlines the synthesis pathway and the resulting structural logic that
dictates the spectroscopic signals.
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Figure 1: Synthesis pathway from p-aminophenol and chloroacetyl chloride, highlighting key
structural features influencing NMR shifts.[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducible spectra, the following sample preparation protocols must be strictly
adhered to.

NMR Sample Preparation[1]
e Solvent: DMSO-

(99.9% D) is required.[1] Chloroform-

IS unsuitable due to poor solubility and lack of stabilization for the exchangeable protons
(OH/NH), which leads to peak broadening.

e Concentration: 10-15 mg of analyte in 0.6 mL solvent.

o Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

IR Sample Preparation[1][3]

e Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture
absorption which interferes with the OH region.
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e Cleaning: Crystal must be cleaned with isopropanol to remove lipophilic residues before
background collection.

Spectroscopic Data Breakdown
Nuclear Magnetic Resonance ( H & C NMR)

The NMR data confirms the para-substitution pattern and the integrity of the chloroacetyl linker.

Table 1:

H NMR Assignments (500 MHz, DMSO-

)
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Shift (

» Ppm)

Multiplicity

Integral

Assignment

Mechanistic
Explanation

10.23

Singlet (s)

1H

-NH (Amide)

Deshielded by
carbonyl
anisotropy and
H-bonding to
DMSO.[1]

9.20

Singlet (s)

1H

-OH (Phenol)

Exchangeable
proton; sharp in
dry DMSO,
broad if wet.[1][3]

7.34 - 7.36

Doublet (

Hz)

2H

Ar-H (

to OH)

Ortho to the
amide group;
deshielded by
the amide's
electron

withdrawal.

6.70 - 6.76

Doublet (

Hz)

2H

Ar-H (

to OH)

Shielded by the
strong
mesomeric (+M)
effect of the
hydroxyl oxygen.

[1]

418 -4.21

Singlet (s)

2H

Cl

Significant
deshielding due
to adjacent CI
(electronegative)
and C=0.[1]

Table 2:

C NMR Assignments (125 MHz, DMSO-

)
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Shift (
Carbon Type Assignment
» Ppm)
164.76 C=0I1]3] Amide Carbonyl
C
153.68 Aromatic C-OH (Ipso)
(Ar)
C
130.0-131.5 Aromatic C-N (Ipso)
(Ar)
Aromatic CH (
121.15 CH (Ar)
to OH)
Aromatic CH (
115.16 CH (Ar)
to OH)
Chloromethyl (
43.42 CH

-carbon)

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid identification tool, specifically distinguishing the amide

carbonyl from potential ester impurities.

Table 3: Key IR Absorptions (ATR)
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Wavenumber (cm

Vibration Mode Functional Group Notes
)
Sharp/Medium.[1]
Stretching ( Higher frequency
3385 O-H (Phenol) o
) indicates free/non-
polymeric OH.
Stretching ( ) Broadened by H-
3200 N-H (Amide) )
) bonding.
Stretching ( Characteristic "Amide
1640 — 1656 C=0I[1] (Amide I) I" band. Lower than
) esters (~1735).
Bending ( ) Coupled with C-N
1539 N-H (Amide I1)
) stretch.[1]
Bending ( Out-of-plane bending
769 — 836 C-H (Ar) indicative of para-
) substitution.[1]

Mass Spectrometry (MS)

Mass spectrometry is vital for confirming the presence of the chlorine atom via its isotopic

signature.

« lonization Mode: Electrospray lonization (ESI) in Positive Mode (

).

e Molecular lon:

Cl) and
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CI).[1]
 |sotope Pattern: A distinct 3:1 intensity ratio between
186 and 188 confirms the presence of a single chlorine atom.
Fragmentation Pathway (ESI/EI):
» (186): Parent ion.
e Loss of HCI / Cl: Formation of the ketene or radical cation.
o Characteristic Fragment (

109/110): Cleavage of the amide bond yields the protonated
-aminophenol species (

), confirming the aromatic core.[1]

[M+H]+
m/z 186/188

(3:1 Ratio)

Loss of HCI/CI Amide Bond Cleavage

Fragment: [M - CI]+ Fragment: Aminophenol Core
m/z ~150 m/z ~109/110

Click to download full resolution via product page

Figure 2: Simplified mass spectrometry fragmentation logic for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://media.neliti.com/media/publications/335982-synthesis-of-2-chloro-n-3-hydroxyphenyl-6aa63496.pdf
https://www.rsc.org/suppdata/d3/ob/d3ob01116j/d3ob01116j1.pdf
https://repo.journalnx.com/index.php/nx/article/view/467
https://www.benchchem.com/product/b183144/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-chloro-n-4-hydroxyphenyl-acetamide-1
https://www.chemicalbook.com/SpectrumEN_539-03-7_ir1.htm
https://repo.journalnx.com/index.php/nx/article/view/746
https://pubchem.ncbi.nlm.nih.gov/compound/177739
https://www.chemicalbook.com/SpectrumEN_539-03-7_ir1.htm
https://www.benchchem.com/product/b183144?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/SpectrumEN_539-03-7_ir1.htm
https://www.researchgate.net/publication/385243095_2-Chloro-N-4-hy-droxy-phen-ylacetamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC11660168/
https://journals.iucr.org/x/issues/2024/10/00/tk4111/tk4111.pdf
https://media.neliti.com/media/publications/335982-synthesis-of-2-chloro-n-3-hydroxyphenyl-6aa63496.pdf
https://www.rsc.org/suppdata/d3/ob/d3ob01116j/d3ob01116j1.pdf
https://repo.journalnx.com/index.php/nx/article/view/467
https://www.benchchem.com/product/b183144/docs#technical-guide-spectroscopic-characterization-of-2-chloro-n-4-hydroxyphenyl-acetamide-1
https://www.benchchem.com/product/b183144/docs#technical-guide-spectroscopic-characterization-of-2-chloro-n-4-hydroxyphenyl-acetamide-1
https://www.benchchem.com/product/b183144/docs#technical-guide-spectroscopic-characterization-of-2-chloro-n-4-hydroxyphenyl-acetamide-1
https://www.benchchem.com/product/b183144/docs#technical-guide-spectroscopic-characterization-of-2-chloro-n-4-hydroxyphenyl-acetamide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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